N-(2-Bromophenyl)benzofuran-2-carboxamide
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Overview
Description
N-(2-Bromophenyl)benzofuran-2-carboxamide: is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a bromine atom in the phenyl ring and a carboxamide group attached to the benzofuran core makes this compound particularly interesting for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromophenyl)benzofuran-2-carboxamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of appropriate precursors.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the brominated benzofuran with an appropriate amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-Bromophenyl)benzofuran-2-carboxamide is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an anti-tumor and antibacterial agent .
Medicine: The compound’s anti-tumor properties make it a candidate for drug development, particularly in the treatment of cancers .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of various drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its anti-tumor effects . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Benzofuran-2-carboxamide: Lacks the bromine atom, which may result in different biological activities.
N-(2-Chlorophenyl)benzofuran-2-carboxamide: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological properties.
N-(2-Fluorophenyl)benzofuran-2-carboxamide: Contains a fluorine atom, leading to different pharmacokinetic and pharmacodynamic profiles.
Uniqueness: N-(2-Bromophenyl)benzofuran-2-carboxamide is unique due to the presence of the bromine atom, which can enhance its biological activity and selectivity compared to other halogenated derivatives .
Properties
IUPAC Name |
N-(2-bromophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-11-6-2-3-7-12(11)17-15(18)14-9-10-5-1-4-8-13(10)19-14/h1-9H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJXUQMSYSSPBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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